(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine
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Overview
Description
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine, also known as dibenz(a,j)acridine-1,2-diol, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential carcinogenic properties. PAHs are a class of organic compounds that are formed as a result of incomplete combustion of organic materials such as coal, oil, and tobacco. They have been identified as environmental pollutants and human carcinogens.
Mechanism Of Action
The mechanism of action of (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine involves the formation of reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and other genetic alterations that can ultimately lead to the development of cancer.
Biochemical And Physiological Effects
Studies have shown that (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine can induce oxidative stress and inflammation in cells. It has also been found to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to have estrogenic effects, which may play a role in its carcinogenic properties.
Advantages And Limitations For Lab Experiments
The advantages of using (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine in lab experiments include its potent carcinogenic properties, which make it a useful tool for studying the mechanisms of carcinogenesis. However, its toxicity and potential health hazards make it difficult to work with, and strict safety precautions must be taken when handling this compound.
Future Directions
Future research on (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine should focus on further elucidating its mechanisms of action, particularly with regard to its effects on estrogen signaling and DNA damage. Additionally, studies should explore the potential of this compound as a biomarker for exposure to environmental PAHs and as a target for cancer prevention and treatment strategies.
Synthesis Methods
The synthesis of (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine involves the reaction of (+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine with a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction leads to the formation of the diol compound, which can be further purified using column chromatography.
Scientific Research Applications
Research on (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine has mainly focused on its potential role as a carcinogen. Studies have shown that this compound can induce DNA damage and mutagenesis in mammalian cells. It has also been found to be a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotic compounds.
properties
CAS RN |
105467-75-2 |
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Product Name |
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine |
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(5S,6S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),7,10,13,15,17,19,21-decaene-5,6-diol |
InChI |
InChI=1S/C21H15NO2/c23-19-10-7-13-6-9-18-16(20(13)21(19)24)11-15-14-4-2-1-3-12(14)5-8-17(15)22-18/h1-11,19,21,23-24H/t19-,21+/m0/s1 |
InChI Key |
RRNUOFSFFDAAFY-PZJWPPBQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C[C@@H]([C@H]5O)O)C=C4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4 |
Other CAS RN |
122088-20-4 |
Origin of Product |
United States |
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